1-(2-Hydroxy-4-morpholinophenyl)ethanone
Overview
Description
1-(2-Hydroxy-4-morpholinophenyl)ethanone is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the compound has a similar structure to 1-(2-hydroxy-4-methoxyphenyl)ethanone2, which is a known compound with more available data.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of 1-(2-Hydroxy-4-morpholinophenyl)ethanone. However, the synthesis of similar compounds often involves reactions with carbonyl compounds3.Molecular Structure Analysis
The molecular structure of 1-(2-Hydroxy-4-morpholinophenyl)ethanone is not readily available. However, it’s likely to have similarities with 1-(2-hydroxy-4-methoxyphenyl)ethanone, which has a molecular weight of 166.17392.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving 1-(2-Hydroxy-4-morpholinophenyl)ethanone.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Hydroxy-4-morpholinophenyl)ethanone are not readily available. However, similar compounds such as 1-(2-hydroxy-4-methoxyphenyl)ethanone have a molecular weight of 166.17392.Scientific Research Applications
Microwave-Assisted Synthesis
An efficient microwave-assisted synthetic route has been developed for the synthesis of mono- and disubstituted 4-hydroxyacetophenone derivatives via Mannich reaction, showcasing the compound's utility in facilitating quick and environmentally benign synthesis methods (Ghadah Aljohani et al., 2019).
Anti-inflammatory Activity
Research has demonstrated the synthesis of novel thiophene derivatives starting from 1-(4-morpholinophenyl)ethanone, leading to compounds with moderate to good anti-inflammatory activity, comparable to indomethacin, indicating potential for development into clinically useful anti-inflammatory agents (M. Helal et al., 2015).
Antibacterial Activity
A series of novel synthesized pyrazole derivatives, originating from 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its importance in developing new antimicrobial agents (A. B. S. Khumar et al., 2018).
Cancer Therapy Enhancement
A novel class of protein kinase inhibitor, including 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone, targets the DNA repair pathway through DNA-PK inhibition. This approach enhances the cytotoxicity of treatments inducing DNA double-strand breaks, presenting a promising strategy for improving cancer therapies (A. Kashishian et al., 2003).
Anticonvulsant Activity
Compounds synthesized from 1-(4-morpholinophenyl) ethanone have shown pronounced anticonvulsive activity, along with some peripheral n-cholinolytic activities, without exhibiting antibacterial activity, suggesting their potential as anticonvulsant drugs (O. A. Papoyan et al., 2011).
Safety And Hazards
There is no specific safety and hazard information available for 1-(2-Hydroxy-4-morpholinophenyl)ethanone. However, similar compounds can be hazardous and cause skin and eye irritation4.
Future Directions
The future directions for the study and use of 1-(2-Hydroxy-4-morpholinophenyl)ethanone are not clear due to the lack of available research on this specific compound. Further research is needed to fully understand its properties and potential applications.
Please note that this analysis is based on the limited information available and some assumptions have been made based on similar compounds. For a more accurate and comprehensive analysis, more specific and detailed studies on 1-(2-Hydroxy-4-morpholinophenyl)ethanone are needed.
properties
IUPAC Name |
1-(2-hydroxy-4-morpholin-4-ylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(14)11-3-2-10(8-12(11)15)13-4-6-16-7-5-13/h2-3,8,15H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKSBKQXCWHTQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)N2CCOCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431950 | |
Record name | DNA-PK Inhibitor III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-4-morpholinophenyl)ethanone | |
CAS RN |
404009-40-1 | |
Record name | 1-[2-Hydroxy-4-(4-morpholinyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=404009-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DNA-PK Inhibitor III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Hydroxy-4-morpholinophenyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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